molecular formula C9H13N3O2 B2813494 Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1895479-11-4

Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B2813494
CAS RN: 1895479-11-4
M. Wt: 195.222
InChI Key: STGFBGPNCRZGDE-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate, commonly known as THPP, is a pyrazolopyridine derivative that has been synthesized and studied for its potential applications in scientific research. It is a heterocyclic compound that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of THPP is not fully understood, but it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. THPP has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
THPP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. THPP has also been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. These effects make THPP a potential candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

THPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various fields of research. However, THPP also has some limitations. It is a relatively new compound and has not been extensively studied, so its long-term effects are not fully understood. Additionally, THPP has not been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the study of THPP. One potential direction is the development of new drugs for the treatment of neurological disorders. THPP has shown promising results in preclinical studies, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another potential direction is the study of the long-term effects of THPP. As THPP is a relatively new compound, more research is needed to fully understand its long-term effects on the body. Finally, further research is needed to fully understand the mechanism of action of THPP and its potential applications in scientific research.

Synthesis Methods

The synthesis of THPP involves a series of chemical reactions, starting with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate to form the intermediate compound. This intermediate is then subjected to a cyclization reaction using phosphorus oxychloride to yield THPP.

Scientific Research Applications

THPP has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. THPP has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGFBGPNCRZGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCNC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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